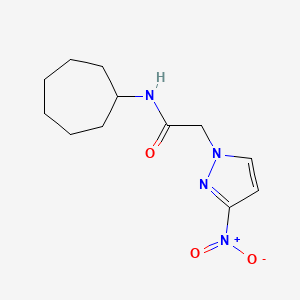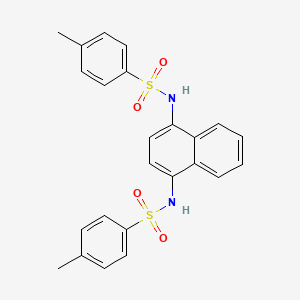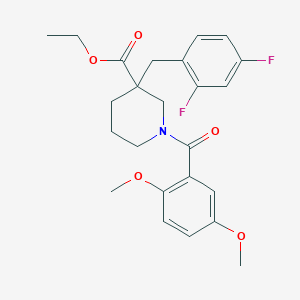
2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinone, also known as Nitro-Quinazoline, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinases, including EGFR and VEGFR, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, by blocking the activity of VEGFR. In addition, 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. It is also relatively easy to synthesize and purify, which makes it an attractive compound for laboratory experiments. However, one of the limitations of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline is its potential toxicity, which may limit its use in clinical applications. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline. One area of research is the development of new derivatives of this compound that exhibit improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline, which may provide new insights into the treatment of various diseases. Finally, the potential clinical applications of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline, including its use as an anti-cancer or anti-inflammatory agent, should be further explored.
Métodos De Síntesis
The synthesis of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline involves the reaction of 2-amino-4(3H)-quinazolinone with 6-nitro-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation between the carboxylic acid and the amine group of the quinazolinone, followed by cyclization to form the quinazoline ring. The yield of this reaction is typically high, and the product can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been shown to possess anti-microbial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Propiedades
IUPAC Name |
2-(6-nitro-2-oxochromen-3-yl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O5/c21-16-11-3-1-2-4-13(11)18-15(19-16)12-8-9-7-10(20(23)24)5-6-14(9)25-17(12)22/h1-8H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUDIXKZGGLNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide](/img/structure/B6059341.png)
![1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6059351.png)
![4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B6059358.png)
![N-(tert-butyl)-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6059368.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B6059384.png)



![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6059404.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B6059420.png)
![(3-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6059427.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6059430.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6059441.png)